molecular formula C14H14O3S B1448536 [4-(4-Methylbenzenesulfonyl)phenyl]methanol CAS No. 1461713-57-4

[4-(4-Methylbenzenesulfonyl)phenyl]methanol

Cat. No.: B1448536
CAS No.: 1461713-57-4
M. Wt: 262.33 g/mol
InChI Key: RYWRJRUEUFCLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “[4-(4-Methylbenzenesulfonyl)phenyl]methanol” is C14H14O3S . Its molecular weight is 262.33 g/mol . The InChI key, which provides information about the molecular structure, is RYWRJRUEUFCLEE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a powder that is colorless to light yellow. It has a molecular weight of 262.33 g/mol . The compound is soluble in organic solvents like dichloromethane, chloroform, and ethanol.

Scientific Research Applications

Catalytic Applications

Methanol serves as a pivotal hydrogen source and C1 synthon in organic synthesis, illustrated by its role in the selective N-methylation of amines. This is facilitated by employing RuCl3.xH2O as a catalyst, which tolerates a wide range of amines, enabling the transformation into N-methylated products. Such methodologies highlight the synthetic value of methanol in drug molecule synthesis through late-stage functionalization (Sarki et al., 2021).

Organic Synthesis

In the realm of organic synthesis, palladacycle precatalyst-mediated methylation of amines and ketones using methanol as an environmentally benign reagent showcases the compound's utility. This approach enables the methylation of various substrates, yielding monomethylated products. The protocol's extension to chemoselective methylation further exemplifies methanol's applicability in nuanced synthetic processes (Mamidala et al., 2019).

Material Science and Fuel Cell Technology

The study of sulfonated poly(1,4-phenylene sulfide) and linear polyethylene-based heterogeneous ion-exchange membranes showcases methanol's role in advancing material sciences. These membranes, characterized by their oxidative stability, ionic conductivity, and low methanol permeability, offer promising alternatives for fuel cell applications. Their preparation from glucose and 4-hydroxybenzenesulfonic acid via a phenolic resin formation, followed by carbonization and sulfonation, underlines the innovative use of methanol in creating materials with desirable properties for energy technologies (Schauer & Brožová, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWRJRUEUFCLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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